molecular formula C18H17N3O6S B2563852 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 873811-15-5

1-(4-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2563852
CAS No.: 873811-15-5
M. Wt: 403.41
InChI Key: DGRKMQNNMSVLLB-UHFFFAOYSA-N
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Description

This compound features a hexahydrothienoimidazole trione core substituted with a 4-methoxyphenyl group at position 1 and a 3-nitrophenyl group at position 2. The thieno[3,4-d]imidazole scaffold is a bicyclic system combining sulfur and nitrogen heteroatoms, which confers unique electronic and steric properties. The 4-methoxy group is electron-donating, while the 3-nitro group is electron-withdrawing, creating a polarized molecular framework. This polarity may enhance solubility in polar solvents and influence intermolecular interactions in crystalline or biological environments. Characterization methods would include NMR, IR, and X-ray crystallography using tools like SHELX .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-27-15-7-5-12(6-8-15)19-16-10-28(25,26)11-17(16)20(18(19)22)13-3-2-4-14(9-13)21(23)24/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRKMQNNMSVLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[3,4-d]imidazole core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiourea and α-haloketones.

    Introduction of the methoxy and nitro groups: These substituents can be introduced via electrophilic aromatic substitution reactions using methoxy and nitro precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione exerts its effects would depend on its specific application. For instance:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Chemical Reactions: It may act as a catalyst or intermediate in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A: 1-(3,5-Dimethylphenyl)-3-[(3-nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione

  • Structural Differences :
    • Position 1: 3,5-Dimethylphenyl (hydrophobic) vs. 4-methoxyphenyl (polar).
    • Position 3: Benzyl-linked 3-nitrophenyl vs. direct 3-nitrophenyl attachment.
  • The benzyl linker in Compound A may increase steric bulk, affecting binding affinity in biological systems.

Compound B : 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole

  • Structural Differences: Core: Imidazo-thiadiazole vs. thienoimidazole trione. Substituents: 4-Fluoro-3-nitrophenyl and 4-methoxyphenyl.
  • Implications :
    • The imidazo-thiadiazole core lacks the trione groups, reducing hydrogen-bonding capacity.
    • The fluorine atom in Compound B may enhance metabolic stability compared to the nitro group in the target compound.

Imidazole Derivatives with Varied Substitution Patterns

Compound C : 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole

  • Structural Differences: Core: Simple imidazole vs. thienoimidazole trione. Substituents: Trifluoromethylphenyl and diphenyl groups.
  • The absence of a sulfur-containing ring in Compound C reduces π-stacking interactions compared to the target compound.

Compound D : 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

  • Structural Differences: Core: Simple imidazole vs. thienoimidazole trione. Substituents: Naphthyl and triphenyl groups.
  • Implications: The naphthyl group in Compound D introduces extended conjugation, possibly altering UV-Vis absorption properties. The triphenyl substitution may increase crystallinity but reduce solubility in non-polar solvents.

Biological Activity

The compound 1-(4-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S with a molecular weight of approximately 348.37 g/mol. The structure features a thienoimidazole core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many imidazole derivatives act as potent inhibitors of specific enzymes, such as farnesyltransferase (FT), which is crucial in cancer cell proliferation and survival .
  • Antioxidant Activity : Compounds containing methoxy and nitro groups may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Similar thienoimidazole derivatives have shown antimicrobial activity against a range of pathogens.

Biological Activity Data

Activity Type Description Reference
Antitumor Activity In vitro studies show inhibition of cancer cell growth in various lines.
Enzyme Inhibition Potent inhibitor of farnesyltransferase with IC50 values in nanomolar range.
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Antioxidant Demonstrated ability to reduce oxidative stress markers in cellular models.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of similar thienoimidazole derivatives on tumor growth in murine models. Results indicated significant tumor regression when administered in combination with standard chemotherapy agents .
  • Enzyme Interaction Studies : Another research focused on the interaction between the compound and farnesyltransferase, illustrating how structural modifications can enhance inhibitory activity against this enzyme .
  • Antimicrobial Testing : A series of tests conducted on bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Q & A

Q. How to scale up synthesis without compromising stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Use continuous-flow reactors to maintain precise temperature control during cyclization steps, reducing epimerization risks .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress in real-time .

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